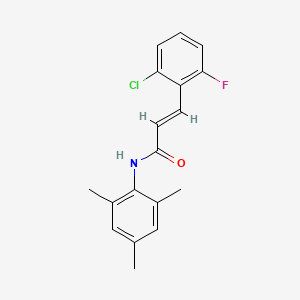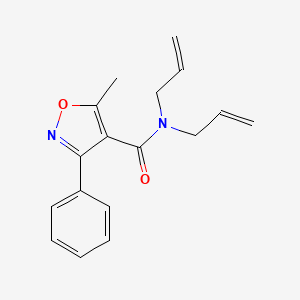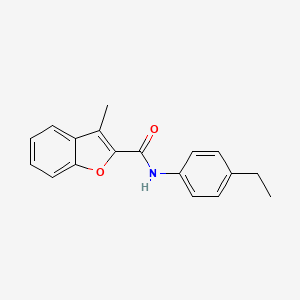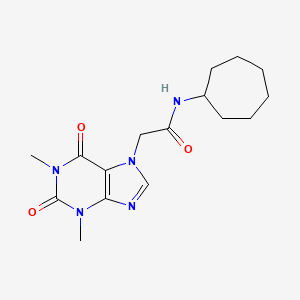
3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide is a chemical compound with potential applications in scientific research. It is a member of the acrylamide family of compounds, which are widely used in various fields including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide involves the inhibition of protein kinase CK2 activity. This enzyme plays a role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this enzyme, 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide can disrupt these cellular processes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide in lab experiments is its specificity for protein kinase CK2. This specificity allows for the selective inhibition of this enzyme, reducing the potential for off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research on 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the testing of this compound in animal models to evaluate its efficacy and safety as an anticancer drug. Additionally, further research could explore the potential applications of this compound in other fields, such as materials science and drug delivery.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide involves the reaction of 2-chloro-6-fluoroaniline with mesityl isocyanide in the presence of palladium acetate and triphenylphosphine. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase CK2, which plays a role in cell growth and proliferation. This inhibition of protein kinase CK2 activity has been linked to the suppression of cancer cell growth, making 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c1-11-9-12(2)18(13(3)10-11)21-17(22)8-7-14-15(19)5-4-6-16(14)20/h4-10H,1-3H3,(H,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQWQOTMKRGTI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)